Cucurbitacin Q
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cucurbitacin Q is a cucurbitacin.
Scientific Research Applications
Anticancer Activity
Cucurbitacin Q has been identified as one of the active components in the cucurbitacin family, exhibiting significant anticancer activity. It works through various mechanisms like antiproliferation, inhibition of migration and invasion, proapoptosis, and promoting cell cycle arrest. It impacts signaling pathways crucial in cancer cell apoptosis and survival, such as JAK-STAT3, Wnt, PI3K/Akt, and MAPK pathways. This compound has shown potential when used in combination with other chemotherapeutic drugs, enhancing their anticancer effects (Cai et al., 2015).
Targeting Estrogen Receptors in Breast Cancer
Specifically, this compound has been noted for its ability to target estrogen receptors, particularly in breast cancer research. It inhibits tumor progression by blocking the STAT3 pathway, a significant factor in the development of breast cancer (Kumar, 2022).
Application in Lung Cancer Therapy
Research has also highlighted the use of this compound in lung cancer therapy. Its potential tumor-killing activities and the modulation of molecular signaling pathways provide a strong basis for its use as a mainline chemotherapy agent in lung cancer treatment (Liu et al., 2021).
Effects on Inflammatory and Bone Diseases
Apart from cancer, this compound also shows promise in treating inflammatory and bone diseases. It has been found to reduce inflammation and bone damage in models of arthritis, indicating its potential as an anti-inflammatory agent (Escandell et al., 2007).
Pharmacological Potential in Various Diseases
The diverse range of cucurbitacins, including this compound, highlights their pharmacological potential. They have been recognized for their efficacy in various diseases, indicating their role as important lead molecules for future medicinal research (Kaushik et al., 2015).
Properties
CAS No. |
51868-64-5 |
---|---|
Molecular Formula |
C32H48O8 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(2R,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25-26,34-35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,20-,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 |
InChI Key |
LMJMTWXDWFWZHV-CWJYERATSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)C)O)O |
SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O |
Synonyms |
cucurbitacin Q NSC 135075 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.